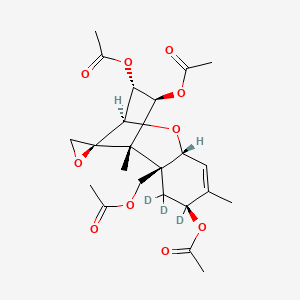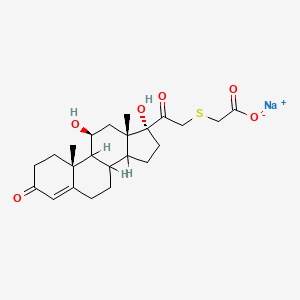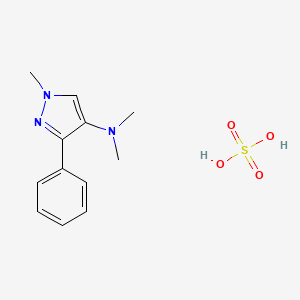
N-(p-Methoxybenzyloxycarbonyl)aspartame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Methoxybenzyloxycarbonyl)aspartame is a derivative of aspartame, a widely used artificial sweetener. This compound is characterized by the presence of a p-methoxybenzyloxycarbonyl (Moz) protecting group attached to the amino group of aspartame. The Moz group is often used in peptide synthesis to protect amino groups from unwanted reactions during chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Methoxybenzyloxycarbonyl)aspartame typically involves the protection of the amino group of aspartame with the p-methoxybenzyloxycarbonyl group. This can be achieved by reacting aspartame with p-methoxybenzyl chloroformate in the presence of a base such as dimethylaniline in dry ether at low temperatures (−5 to −10°C) . The reaction proceeds through the formation of a carbamate linkage, resulting in the protected amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and mechanochemical approaches can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Methoxybenzyloxycarbonyl)aspartame undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Moz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the Moz group.
Substitution: Reagents such as alkyl halides and sulfonates can be used in the presence of bases like potassium carbonate (K₂CO₃) in methanol.
Major Products Formed
Hydrolysis: Removal of the Moz group yields aspartame with a free amino group.
Substitution: Substituted products with various functional groups replacing the Moz group.
Applications De Recherche Scientifique
N-(p-Methoxybenzyloxycarbonyl)aspartame has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Moz group protects the amino group during various chemical transformations.
Medicinal Chemistry: It serves as a precursor for the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of N-(p-Methoxybenzyloxycarbonyl)aspartame involves the protection of the amino group, preventing it from participating in unwanted side reactions during chemical synthesis. The Moz group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection strategy is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyloxycarbonyl)aspartame (Boc-aspartame): Uses a tert-butyloxycarbonyl (Boc) group for amino protection.
N-(Carbobenzoxy)aspartame (Cbz-aspartame): Uses a carbobenzoxy (Cbz) group for amino protection.
Uniqueness
N-(p-Methoxybenzyloxycarbonyl)aspartame is unique due to the specific properties of the Moz group:
Propriétés
Numéro CAS |
68802-03-9 |
|---|---|
Formule moléculaire |
C23H26N2O8 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H26N2O8/c1-31-17-10-8-16(9-11-17)14-33-23(30)25-18(13-20(26)27)21(28)24-19(22(29)32-2)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3,(H,24,28)(H,25,30)(H,26,27)/t18-,19-/m0/s1 |
Clé InChI |
YMJGZWXROKTMQG-OALUTQOASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















